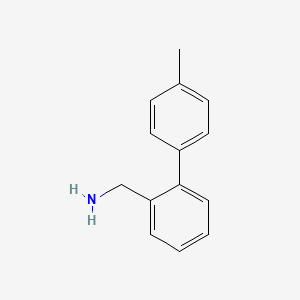

4'-Methyl-biphenyl-2-methanamine

Description

BenchChem offers high-quality 4'-Methyl-biphenyl-2-methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methyl-biphenyl-2-methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylphenyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGPVYQALBYBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4'-Methyl[1,1'-biphenyl]-2-yl)methanamine: Structural Profile & Synthetic Utility

[1]

Executive Summary

(4'-Methyl[1,1'-biphenyl]-2-yl)methanamine is a critical biphenyl intermediate utilized in the synthesis of angiotensin II receptor antagonists (ARBs), commonly known as "Sartans" (e.g., Telmisartan, Irbesartan).[1] Structurally, it consists of a biphenyl core functionalized with a methyl group at the 4'-position and an aminomethyl group at the 2-position.[1] This specific ortho-substitution pattern induces a non-planar, twisted conformation essential for the pharmacophoric activity of the Sartan class.

This guide provides an in-depth analysis of the molecule's physicochemical properties, industrial synthetic pathways (focusing on the reduction of the key precursor OTBN), and its role in medicinal chemistry as a scaffold for bioisosteric replacement.

Molecular Architecture & Identification

The molecule is the primary amine derivative of 2-cyano-4'-methylbiphenyl (OTBN) , the industrial standard intermediate for Sartan production.[1] While OTBN is the stable, commercial form, the amine is the reactive species generated in situ or isolated for specific amide/urea couplings.

Chemical Identity[2][3][4]

| Identifier | Details |

| IUPAC Name | (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine |

| Common Synonyms | 2-(Aminomethyl)-4'-methylbiphenyl; Reduced OTBN; [4'-methyl(1,1'-biphenyl)-2-yl]methylamine |

| Precursor CAS | 114772-34-8 (Refers to the Nitrile precursor, OTBN) |

| Molecular Formula | C₁₄H₁₅N |

| SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2CN |

| InChI Key | FXXBKXHFEBSUHS-UHFFFAOYSA-N (Analogous N-methyl variant) |

Structural Conformation (The "Ortho Effect")

The steric bulk of the aminomethyl group at the 2-position (ortho) forces the two phenyl rings to twist out of coplanarity. This torsion angle (typically 45–60°) is a critical structural feature. In drug design, this twist prevents π-π stacking interactions that might lead to non-specific binding, while positioning the distal 4'-methyl group and the polar 2-substituent into specific receptor pockets.[1]

Physicochemical Properties[1][8]

The following properties are synthesized from experimental data of the nitrile precursor and calculated values for the primary amine.

| Property | Value | Source/Notes |

| Molecular Weight | 197.28 g/mol | Calculated |

| Physical State | Viscous Oil or Low-Melting Solid | Predicted (OTBN mp: 55-57°C) |

| Boiling Point | ~310–320°C (at 760 mmHg) | Predicted |

| pKa (Conjugate Acid) | 9.5 ± 0.5 | Typical for benzylamine derivatives |

| LogP | 3.2 – 3.6 | Lipophilic (Biphenyl core dominates) |

| Solubility | Soluble in DCM, EtOAc, Toluene, Alcohols.[1][2][3][4] Insoluble in water (unless protonated). | Experimental (Class behavior) |

| H-Bond Donors | 2 (Primary Amine) | Structural Analysis |

| H-Bond Acceptors | 1 (Nitrogen Lone Pair) | Structural Analysis |

Synthetic Methodologies

The synthesis of (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine is almost exclusively performed via the reduction of 2-cyano-4'-methylbiphenyl (OTBN) .[1] OTBN itself is synthesized via transition-metal catalyzed cross-coupling.

Primary Route: Suzuki-Miyaura Coupling & Reduction[1]

This route is preferred for its scalability and avoidance of toxic tin reagents (Stille) or highly reactive Grignards (Kumada).

Step 1: Synthesis of OTBN (Nitrile Precursor)

-

Reagents: 4-Tolylboronic acid, 2-Bromobenzonitrile (or 2-Chlorobenzonitrile).[1]

-

Catalyst: Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄.

-

Conditions: Toluene/Water/Ethanol biphasic system, K₂CO₃ base, reflux (80-100°C).

-

Mechanism: Oxidative addition of Pd to the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.

Step 2: Reduction to Amine

-

Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH₃[1]·THF).

-

Alternative (Industrial): Catalytic Hydrogenation (Raney Ni, H₂, NH₃ in MeOH).

-

Protocol: The nitrile is dissolved in anhydrous THF. Hydride is added at 0°C to prevent over-reduction or side reactions. The mixture is refluxed, then quenched (Fieser workup) to release the free amine.

Synthetic Pathway Diagram[1]

Figure 1: The convergent synthesis relies on the Suzuki coupling to form the biphenyl core (OTBN), followed by nitrile reduction to the target amine.

Medicinal Chemistry Applications

The "Sartan" Pharmacophore

The biphenyl scaffold is the defining feature of the "Sartan" class of antihypertensives. In drugs like Losartan , Valsartan , and Irbesartan , the 2-position is occupied by a tetrazole ring (an acidic bioisostere of a carboxylic acid).

The (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine serves as a versatile intermediate where the amine can be:

-

Acylated: To form amide-linked inhibitors.

-

Converted to Heterocycles: Used to build imidazolinones (as in Irbesartan) or other nitrogen-containing rings.

-

Bioisosteric Replacement: The -CH2-NH2 group mimics the spacing and polarity of the -tetrazole or -COOH groups, often used in structure-activity relationship (SAR) studies to probe the receptor's hydrogen-bonding capability.[1]

Structural Biology Insight

The AT1 receptor (target of Sartans) contains a hydrophobic pocket that accommodates the 4'-methylbiphenyl moiety. The "ortho-twist" ensures that the biphenyl unit fits into this cleft, while the polar group (amine/tetrazole) interacts with Arg167 or Lys199 residues in the receptor active site.

Analytical Characterization

To validate the synthesis of the amine from the nitrile, the following spectral changes are diagnostic:

-

IR Spectroscopy: Disappearance of the sharp Nitrile (C≡N) stretch at ~2220 cm⁻¹ and appearance of N-H stretching bands (doublet for primary amine) at 3300–3400 cm⁻¹ .

-

¹H NMR (CDCl₃, 400 MHz):

-

Methyl Group: Singlet at δ ~2.4 ppm (3H).

-

Methylene (-CH₂-N): Singlet or broad singlet at δ ~3.8 ppm (2H).[1] (Distinct shift from the nitrile precursor).

-

Aromatic Protons: Multiplet at δ 7.2–7.5 ppm (8H).

-

Amine Protons (-NH₂): Broad singlet at δ ~1.5 ppm (variable, D₂O exchangeable).

-

Safety & Handling

As a primary benzylic-type amine, standard safety protocols apply.

-

Hazards:

-

Skin/Eye Irritation: Corrosive or highly irritating to mucous membranes (pH > 11).

-

Sensitization: Potential skin sensitizer.[5]

-

Toxicity: Harmful if swallowed (based on biphenyl toxicity profile).

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric CO₂ (carbamate formation). Keep cool and dry.[6][7]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

OTBN Synthesis (Suzuki): Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Sartan Drug Discovery: Wexler, R. R., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy." Journal of Medicinal Chemistry, 39(3), 625–656. Link[1]

-

Nitrile Reduction Protocols: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles." Journal of the American Chemical Society, 104(13), 3763–3765. Link[1]

-

OTBN Industrial Process: "Process for the preparation of 2-cyano-4'-methylbiphenyl." US Patent 5,130,439. Link

Sources

- 1. CAS [chemicalbook.com]

- 2. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine | C14H15N | CID 1394296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 4. 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. statlab.com [statlab.com]

- 6. fishersci.fi [fishersci.fi]

- 7. fishersci.com [fishersci.com]

2-(Aminomethyl)-4'-methylbiphenyl vs 4'-methyl-2-cyanobiphenyl

The following technical guide provides an in-depth analysis of 2-(Aminomethyl)-4'-methylbiphenyl and 4'-methyl-2-cyanobiphenyl (OTBN) , focusing on their critical roles in the synthesis of Angiotensin II Receptor Blockers (Sartans).

Comparative Analysis: 4'-Methyl-2-cyanobiphenyl (OTBN) vs. 2-(Aminomethyl)-4'-methylbiphenyl

Executive Summary

In the high-stakes landscape of antihypertensive drug development, the biphenyl scaffold is the structural backbone of the "Sartan" class (Losartan, Irbesartan, Valsartan, etc.). This guide differentiates the primary commercial intermediate (4'-methyl-2-cyanobiphenyl, or OTBN) from its reduced derivative (2-(Aminomethyl)-4'-methylbiphenyl).

While OTBN serves as the electrophilic "hub" for constructing the tetrazole pharmacophore, the aminomethyl derivative often emerges as a critical process impurity or a specialized intermediate for non-tetrazole analogs. Understanding the divergent reactivities of the Nitrile (CN) versus the Amine (CH₂NH₂) functionalities is essential for process control, yield optimization, and impurity mitigation in Active Pharmaceutical Ingredient (API) manufacturing.

Molecular Architecture & Physicochemical Profile

The fundamental difference lies in the oxidation state of the carbon on the 2-position of the biphenyl ring.

| Feature | 4'-Methyl-2-cyanobiphenyl (OTBN) | 2-(Aminomethyl)-4'-methylbiphenyl |

| CAS Number | 114772-53-1 | Not widely commercialized (Impurity/Intermediate) |

| Structure | Biphenyl with -CN at pos. 2 and -CH₃ at pos. 4' | Biphenyl with -CH₂NH₂ at pos. 2 and -CH₃ at pos. 4' |

| Molecular Formula | C₁₄H₁₁N | C₁₄H₁₅N |

| Molecular Weight | 193.25 g/mol | 197.28 g/mol |

| Electronic Nature | Electrophilic (CN carbon is susceptible to nucleophilic attack) | Nucleophilic (Primary amine lone pair is reactive) |

| Key Reactivity | Cycloaddition (with Azides), Hydrolysis (to Amide/Acid) | Alkylation, Acylation, Salt Formation |

| Process Role | Key Starting Material (KSM) for Sartans | Reduction Impurity or Specialized Intermediate |

Synthetic Pathways & Transformations[2][3]

The relationship between these two compounds is defined by Redox Chemistry . OTBN is the parent molecule; the amine is the product of its reduction.

3.1 The "Sartan Hub": Synthesis of OTBN

OTBN is synthesized via a transition-metal catalyzed cross-coupling reaction, typically the Suzuki-Miyaura Coupling . This route is preferred industrially over the Grignard reaction due to milder conditions and higher functional group tolerance.

-

Reagents: o-Chlorobenzonitrile + p-Tolylboronic acid.

-

Catalyst: Palladium (Pd) or Nickel (Ni) complexes.

-

Critical Control: Preventing the hydrolysis of the nitrile group during the aqueous workup.

3.2 Divergent Pathways: Tetrazole vs. Amine

Once OTBN is secured, the synthetic route forks. The "Sartan Pathway" maintains the carbon's oxidation state to form a tetrazole. The "Impurity Pathway" reduces it.

-

Pathway A (Target - Sartans): The nitrile reacts with Sodium Azide (

) or Tributyltin Azide to form the Tetrazole ring. This 5-membered nitrogen ring is the bioisostere of a carboxylic acid, crucial for binding to the Angiotensin II receptor. -

Pathway B (Impurity - Reduction): If OTBN is exposed to reducing conditions (e.g., catalytic hydrogenation intended to remove halide impurities), the nitrile group is reduced to a primary amine (

).

3.3 Visualization of Reaction Pathways

The following diagram illustrates the central role of OTBN and the divergence between the desired tetrazole formation and the undesired amine reduction.

Caption: Divergent synthetic pathways from the OTBN hub. Green indicates the target Sartan route; Red indicates the potential reduction impurity pathway.

Impurity Profiling & Control Strategy

In the context of drug substance manufacturing, 2-(Aminomethyl)-4'-methylbiphenyl is classified as a process-related impurity.

4.1 Mechanism of Formation (The Risk)

The amine is most commonly formed during recycling loops .

-

Scenario: During the bromination of OTBN to Br-OTBN, a di-bromo byproduct is formed. To recover yield, this mixture is often subjected to catalytic hydrogenation to "reset" the material back to OTBN.

-

The Hazard: If the hydrogenation is too vigorous (high pressure, active catalyst, high temp), the reaction will not stop at the de-halogenation of the methyl group but will proceed to reduce the nitrile to the amine.

4.2 Analytical Detection

Distinguishing the Nitrile from the Amine is straightforward using standard analytical techniques:

-

HPLC: The Amine is significantly more polar and basic. On a reverse-phase C18 column at neutral pH, it will elute earlier than the neutral Nitrile. At low pH (acidic mobile phase), the amine becomes protonated (

), further shifting its retention time. -

Mass Spectrometry (MS):

-

OTBN:

-

Amine:

(+4 mass units corresponding to

-

4.3 Mitigation Protocol

To prevent the formation of the amine impurity during hydrogenation steps:

-

Catalyst Poisoning: Use partially poisoned catalysts (e.g., Lindlar catalyst or sulfided Pt/C) that are active enough for de-halogenation but inactive toward nitriles.

-

Solvent Selection: Avoid acidic solvents which can activate the nitrile toward reduction.

-

In-Process Control (IPC): Monitor the reaction by HPLC for the appearance of the "Amine peak" (RRT ~0.4-0.6 relative to OTBN, depending on method).

Safety & Handling Implications

| Parameter | 4'-Methyl-2-cyanobiphenyl (OTBN) | 2-(Aminomethyl)-4'-methylbiphenyl |

| Hazard Class | Acute Toxicant (Oral) | Corrosive / Irritant |

| GHS Signal | Warning | Danger |

| Mechanism | Metabolizes to release cyanide ions ( | Basic nature causes skin/eye burns; potential sensitizer. |

| Handling | Avoid dust generation. Use full PPE. Treat as a cyanide precursor. | Handle under inert atmosphere (absorbs |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 145512: 2-Cyano-4'-methylbiphenyl. Retrieved from [Link]

- European Patent Office.Process for producing 4'-bromomethyl-2-cyanobiphenyl (EP1535901B1).

-

ResearchGate. Catalytic Reduction of Nitriles to Primary Amines. Retrieved from [Link]

The Critical Divide: A Comparative Analysis of 4'-Methyl-biphenyl-2-methanamine and its 4-Methanamine Positional Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the subtle distinction of a functional group's position can precipitate a profound divergence in pharmacological activity, toxicity, and pharmacokinetic profiles. Positional isomerism, a fundamental concept in structural chemistry, remains a critical consideration in drug design and development.[1] This technical guide provides a comprehensive analysis of two such isomers: 4'-Methyl-biphenyl-2-methanamine and 4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine. We explore the nuanced yet significant differences in their chemical structure, physicochemical properties, synthetic pathways, and prospective pharmacological implications. This document serves as an in-depth resource, offering both theoretical grounding and practical, field-proven methodologies for their synthesis and differentiation, tailored for professionals engaged in the intricate process of drug discovery.

The Isomeric Imperative in Drug Design

Isomerism is a cornerstone of clinical pharmacology, as isomers frequently exhibit distinct pharmacokinetic and pharmacodynamic properties.[2][3] Even minor alterations in the spatial arrangement of atoms can dramatically influence a molecule's interaction with highly specific biological targets like enzymes and receptors.[4] The two enantiomers of a chiral drug, for instance, can have vastly different effects, with one providing the therapeutic benefit while the other might be inactive or even contribute to adverse effects.[5] Similarly, positional isomers, which share the same molecular formula but differ in the connectivity of their atoms, can lead to significant variations in efficacy, metabolism, and bioavailability.[6]

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The compounds of interest, 4'-Methyl-biphenyl-2-methanamine and 4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine (henceforth referred to as the 2-methanamine and 4-methanamine isomers, respectively), exemplify the challenge and opportunity presented by positional isomerism. Both possess the same C₁₄H₁₅N molecular formula and a molecular weight of 197.27 g/mol .[7] However, the placement of the aminomethyl (-CH₂NH₂) group at either the C2 or C4 position of the biphenyl ring system dictates a unique three-dimensional geometry, profoundly influencing how the molecule presents itself to biological systems.

Caption: Structural comparison of the 2-methanamine and 4-methanamine isomers.

Comparative Physicochemical Properties: A Predictive Analysis

| Property | 4'-Methyl-biphenyl-2-methanamine (Predicted) | 4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine (Known/Predicted) | Rationale for Difference |

| IUPAC Name | [2-(4-methylphenyl)phenyl]methanamine | [4-(4-methylphenyl)phenyl]methanamine[7] | Positional nomenclature of the methanamine group. |

| Molecular Formula | C₁₄H₁₅N | C₁₄H₁₅N[7] | Isomers share the same molecular formula by definition. |

| Molecular Weight | 197.27 g/mol | 197.27 g/mol [7] | Isomers have identical molecular weights. |

| pKa (of amine) | Likely slightly lower than the 4-isomer | ~9.5 - 10.5 | The ortho-biphenyl group may exert a mild steric or electronic effect, potentially influencing the basicity of the amine. |

| logP | Likely slightly lower than the 4-isomer | ~3.5 - 4.0 | The 2-isomer is less linear, potentially reducing its crystal lattice energy and increasing intramolecular hydrogen bonding potential, which can slightly decrease lipophilicity. |

| Boiling Point | Likely lower than the 4-isomer | Higher | The more linear and symmetric structure of the 4-isomer allows for more efficient crystal packing, leading to a higher melting and boiling point.[10] |

| Aqueous Solubility | Likely higher than the 4-isomer | Lower | Disruption of molecular symmetry in the 2-isomer can lead to weaker intermolecular forces in the solid state, making it easier for solvent molecules to solvate, thus increasing solubility.[8] |

Strategic Synthesis of Positional Isomers

The synthesis of these specific isomers hinges on the controlled formation of the biphenyl core, a task for which palladium-catalyzed cross-coupling reactions are exceptionally well-suited.[11] The Suzuki-Miyaura coupling and Kumada-Corriu coupling are robust and versatile methods for this purpose.[12][13] The general strategy involves coupling an appropriately substituted aryl halide with an arylboronic acid (Suzuki) or a Grignard reagent (Kumada).

A key precursor for introducing the methanamine group is the corresponding nitrile (-CN), which can be readily reduced to the primary amine. Therefore, the synthesis is logically divided into two main stages: formation of the cyanobiphenyl core and subsequent reduction.

Caption: Generalized workflow for the synthesis of biphenyl methanamine isomers.

Experimental Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine (4-Isomer)

This protocol is based on a Suzuki-Miyaura coupling followed by nitrile reduction.

Step 1: Suzuki-Miyaura Coupling to form 4'-Methyl-biphenyl-4-carbonitrile

-

Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of Toluene:Ethanol as the solvent. Bubble nitrogen through the mixture for 20-30 minutes to degas.

-

Catalyst Introduction: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4'-Methyl-biphenyl-4-carbonitrile.

Step 2: Reduction of Nitrile to Amine

-

Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 4'-Methyl-biphenyl-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reducing Agent: Cool the flask to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LAH) (1.5-2.0 eq) in THF dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching: Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Extraction and Purification: Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the final product, 4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine.

Experimental Protocol: Synthesis of 4'-Methyl-biphenyl-2-methanamine (2-Isomer)

The synthesis of the 2-isomer follows a similar path, substituting the starting materials. A Kumada coupling is often efficient for sterically hindered ortho-substituted biphenyls.[13]

Step 1: Kumada Coupling to form 4'-Methyl-biphenyl-2-carbonitrile

-

Grignard Formation: Prepare p-tolylmagnesium bromide by reacting 4-bromotoluene with magnesium turnings in anhydrous THF under a nitrogen atmosphere.

-

Coupling Reaction: In a separate flame-dried flask, add 2-chlorobenzonitrile (1.0 eq) and a nickel catalyst, such as NiCl₂(dppp) (0.05 eq), in anhydrous THF.

-

Addition: Cool the catalyst mixture to 0 °C and slowly add the prepared p-tolylmagnesium bromide solution dropwise.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature for 8-16 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[13]

-

Purification: Purify the crude product by flash column chromatography.

Step 2: Reduction of Nitrile to Amine

-

Follow the same LAH reduction protocol as described for the 4-isomer, using 4'-Methyl-biphenyl-2-carbonitrile as the starting material.

Differentiating the Isomers: Analytical Strategy

Distinguishing between the two positional isomers is straightforward using standard analytical techniques. The key is to exploit the differences in molecular symmetry and the electronic environment of the protons and carbons.

Caption: Logical workflow for the analytical differentiation of the isomers.

-

¹H NMR Spectroscopy: This is the most definitive method. The 4-methanamine isomer will exhibit a more symmetric pattern of signals in the aromatic region. In contrast, the 2-methanamine isomer, being unsymmetrical, will show a more complex and crowded set of signals for its aromatic protons, with distinct coupling patterns indicative of ortho, meta, and para relationships within two different spin systems.

-

¹³C NMR Spectroscopy: Similarly, the 4-isomer will show fewer signals in the aromatic region than the 2-isomer due to its higher symmetry.

-

High-Performance Liquid Chromatography (HPLC): On a reverse-phase column, the more polar 2-isomer will likely have a shorter retention time than the more non-polar, linear 4-isomer.

-

Mass Spectrometry (MS): While MS will show the same parent mass for both isomers, analysis of fragmentation patterns (MS/MS) could potentially reveal differences, such as a more facile loss of the aminomethyl group in the sterically crowded 2-isomer.

Prospective Pharmacological and Toxicological Implications

The positioning of the aminomethyl group is expected to have profound consequences on the pharmacological profile.

-

Receptor/Enzyme Binding: The 4-methanamine isomer presents a linear, rod-like shape, which may be ideal for fitting into long, narrow binding pockets. The 2-methanamine isomer has a "kinked" or "twisted" conformation due to the ortho substitution, which restricts free rotation around the biphenyl bond. This shape might be preferred by receptors with more globular or L-shaped binding sites. This difference in shape can lead to orders-of-magnitude differences in binding affinity and selectivity.[14]

-

Metabolism: The primary amine is a likely site for metabolism (e.g., by monoamine oxidase). The accessibility of this group to metabolic enzymes could be different. The aminomethyl group in the 2-isomer is more sterically shielded by the adjacent phenyl ring, which could slow its rate of metabolism, potentially leading to a longer half-life but also potential for different metabolite profiles.

-

Toxicity: Different metabolic pathways can lead to different toxicological outcomes. For example, if one isomer is metabolized to a reactive quinone-type species while the other is not, their safety profiles will be dramatically different.[15] The differing ability to interact with off-targets, such as hERG channels or CYP450 enzymes, is also a critical consideration directly linked to the molecule's three-dimensional structure.

Conclusion

The distinction between 4'-Methyl-biphenyl-2-methanamine and its 4-methanamine isomer is far from trivial. It is a clear and compelling illustration of how subtle changes in molecular architecture can lead to significant variations in the essential properties that govern a compound's journey to becoming a viable drug candidate. For the medicinal chemist and drug development professional, a deep understanding of these isomeric differences is not merely an academic exercise but a practical necessity. It enables the rational design of molecules with optimized potency, selectivity, and pharmacokinetic properties, ultimately guiding the selection of candidates with the highest probability of clinical success. The synthetic and analytical protocols detailed herein provide a robust framework for researchers to synthesize, isolate, and characterize these and similar positional isomers, facilitating further exploration of their structure-activity relationships.

References

- Patsnap Eureka. (2025). Role of Geometric Isomers in Enzyme-Drug Design and Discovery.

- Churi, S., & Fagiolino, P. (2013). A review of drug isomerism and its significance. PMC.

- Blogs@NTU. (2018). Drug Design: When one size fits all backfires | Stereochemistry.

- PubMed. (2013). A review of drug isomerism and its significance.

- Semantic Scholar. A review of drug isomerism and its significance.

- PubChem. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine | C14H15N.

- BenchChem. (2025). Technical Support Center: Scaling Up 4-Methylbiphenyl Synthesis.

- Journal of the Korean Chemical Society. (2005). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.

- PMC. (2010). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide.

- Jubilant Biosys. Physicochemical Properties.

- BenchChem. (2025). An In-depth Technical Guide to 4-Methylbiphenyl.

- Wikipedia. Structural isomer.

- Doc Brown's Chemistry. 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F.

- PubChem. Biphenyl | C6H5C6H5 | CID 7095.

- PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.

Sources

- 1. Structural isomer - Wikipedia [en.wikipedia.org]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of drug isomerism and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Geometric Isomers in Enzyme-Drug Design and Discovery [eureka.patsnap.com]

- 5. Drug Design: When one size fits all backfires | Stereochemistry [blogs.ntu.edu.sg]

- 6. 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F structural isomers stereoisomers structural formula skeletal formula of isomers of C4H7Cl C4H7Br C4H7I C4H7F uses properties Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine | C14H15N | CID 1394296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Physicochemical Properties | Jubilant Biosys [jubilantbiosys.com]

- 10. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Methyl-biphenyl-2-methanamine solubility in organic solvents

4'-Methyl-biphenyl-2-methanamine: A Comprehensive Technical Guide to Solubility Profiling in Organic Solvents

Executive Summary

In early-stage drug discovery and process chemistry, biphenyl-containing primary amines serve as privileged scaffolds for synthesizing a wide array of active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers and novel kinase inhibitors. 4'-Methyl-biphenyl-2-methanamine (CAS: 40694-54-0) [1] is a highly versatile building block. However, its rigid biphenyl core combined with an ionizable primary amine creates a complex physicochemical profile.

As a Senior Application Scientist, I frequently observe that poor solvent selection during the synthesis or purification of such intermediates leads to suboptimal yields, polymorphic impurities, and formulation bottlenecks. This whitepaper provides an in-depth, causality-driven guide to the thermodynamic solubility of 4'-Methyl-biphenyl-2-methanamine in organic solvents, bridging theoretical solubility parameters with empirical high-throughput screening methodologies.

Physicochemical Profiling & Theoretical Solubility

To predict the solubility of 4'-Methyl-biphenyl-2-methanamine, we must analyze its Structure-Property Relationships (SPR). The molecule consists of a highly lipophilic 4-methylbiphenyl moiety (driving strong London dispersion forces) and a methanamine group (capable of hydrogen bonding and ionization).

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters (HSP)[2]. The cohesive energy density of a solvent or solute is divided into three intermolecular interactions:

- (Dispersion Forces): Dominant in the biphenyl core.

- (Polarity): Driven by the spatial arrangement of the amine.

- (Hydrogen Bonding): Dictated by the primary amine's ability to donate and accept protons.

By mapping the HSP of 4'-Methyl-biphenyl-2-methanamine against various solvents, we can predict miscibility. Solvents with an HSP vector close to that of the solute (a small interaction radius,

Table 1: Estimated Hansen Solubility Parameters (HSP) at 25°C

| Substance / Solvent | Predicted Affinity for Free Base | |||

| 4'-Methyl-biphenyl-2-methanamine | ~18.5 | ~4.5 | ~6.0 | - |

| Toluene | 18.0 | 1.4 | 2.0 | High |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Very High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High |

| Methanol (MeOH) | 11.6 | 13.0 | 24.0 | Low-Moderate |

| Water | 15.5 | 16.0 | 42.3 | Practically Insoluble |

Causality Note: The free base exhibits a

Empirical Solubility in Organic Solvents

Solubility is not static; it is highly dependent on the ionization state of the molecule. In synthetic workflows, 4'-Methyl-biphenyl-2-methanamine is encountered either as a Free Base (viscous oil or low-melting solid) or isolated as a Hydrochloride (HCl) Salt for enhanced stability.

-

Free Base: Dominated by lipophilicity (Estimated LogP ~3.8). Soluble in low-dielectric organic solvents.

-

HCl Salt: Protonation of the amine shifts the topological polar surface area (TPSA), introducing strong ion-dipole interactions. This drastically reduces solubility in non-polar solvents while exponentially increasing solubility in polar protic solvents.

Table 2: Quantitative Thermodynamic Solubility Profile (mg/mL at 25°C)

| Solvent Class | Solvent | Dielectric Constant ( | Free Base Solubility | HCl Salt Solubility |

| Non-Polar | Hexane | 1.9 | > 50 mg/mL | < 0.1 mg/mL |

| Non-Polar | Toluene | 2.4 | > 100 mg/mL | < 0.1 mg/mL |

| Polar Aprotic | Dichloromethane | 9.1 | > 200 mg/mL | ~ 2.5 mg/mL |

| Polar Aprotic | Ethyl Acetate | 6.0 | > 100 mg/mL | < 1.0 mg/mL |

| Polar Protic | Methanol | 33.0 | ~ 50 mg/mL | > 100 mg/mL |

| Aqueous | Water (pH 7.4) | 80.1 | < 0.05 mg/mL | > 50 mg/mL |

Experimental Methodology: High-Throughput Thermodynamic Solubility Screening

Kinetic solubility assays—which rely on diluting a DMSO stock into a solvent—frequently induce supersaturation, leading to artificially inflated and unreliable solubility values[3]. To generate actionable data for crystallization and process scale-up, a Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification is mandatory[4],[5].

Self-Validating Protocol: The Shake-Flask Method

This protocol is designed as a self-validating system. By incorporating a mass balance check, researchers can instantly detect anomalous solvent-mediated polymorph transformations or chemical degradation events.

Step 1: Solid Phase Preparation & Dispensing Dispense 10.0 mg of crystalline 4'-Methyl-biphenyl-2-methanamine into sealed 2.0 mL glass vials.

Step 2: Solvent Addition & Equilibration Add 500 µL of the target organic solvent to each vial. Agitate the mixtures on an orbital shaker at 400 rpm and 25°C for 48 to 72 hours to ensure true thermodynamic equilibrium is reached[4].

Step 3: Phase Separation Centrifuge the vials at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

Step 4: HPLC-UV Quantification

Dilute an aliquot of the supernatant into a compatible mobile phase (e.g., Acetonitrile/Water). Quantify the concentration using an isocratic HPLC-UV method (detection at

Step 5: Self-Validation (Mass Balance Check) Carefully decant the remaining supernatant, dry the residual solid pellet under vacuum, and weigh it. The mass of the recovered pellet plus the calculated mass of the dissolved solute must equal the initial 10.0 mg input (±5%). A significant deviation indicates solvent evaporation, degradation, or a reaction with the solvent.

Thermodynamic Solubility Screening Workflow

Solvent Selection Strategy for Downstream Applications

Understanding the solubility boundaries of 4'-Methyl-biphenyl-2-methanamine allows process chemists to engineer optimal solvent systems for specific downstream applications.

-

Chemical Synthesis (e.g., Amidation, Suzuki Coupling): Polar aprotic solvents like DCM and THF are ideal. They easily dissolve the free base while lacking acidic protons that could interfere with coupling reagents (e.g., HATU, EDC) or transition metal catalysts.

-

Purification & Crystallization: Anti-solvent crystallization is highly effective. The compound can be dissolved in a minimal volume of Ethyl Acetate (good solvent), followed by the slow addition of Heptane or Hexane (anti-solvent) to force controlled precipitation of high-purity crystals.

-

Salt Formation: To generate the HCl salt, dissolve the free base in an anhydrous ethereal solvent (e.g., Diethyl Ether or THF) and bubble HCl gas or add a solution of HCl in dioxane. The resulting salt will immediately crash out of the non-polar solution due to the drastic shift in its HSP profile.

Solvent Selection Decision Tree for Downstream Applications

References

-

Baka, E., et al. "Determination of Thermodynamic Solubility." Bio-protocol, 2018. URL:[Link]

-

Evotec. "Thermodynamic Solubility Assay." Evotec In Vitro ADME Protocols, 2026. URL:[Link]

-

Hansen, C. M. "Formulation Using Hansen Solubility Parameters." ResearchGate / Pharmaceutical Sciences, 2025. URL:[Link]

-

Apley, M., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter." SciSpace, 2015. URL: [Link]

Sources

4'-Methyl-biphenyl-2-methanamine PubChem and ChemSpider entries

An In-Depth Technical Guide to 4'-Methyl-biphenyl-2-methanamine

Introduction and Strategic Overview

4'-Methyl-biphenyl-2-methanamine is a substituted aromatic amine featuring a biphenyl scaffold. This structural motif is a cornerstone in medicinal chemistry and materials science, prized for its rigid, yet tunable, electronic and steric properties. The presence of a methyl group on one phenyl ring and an aminomethyl group at the ortho-position of the other ring creates a specific stereoelectronic environment that could be of significant interest for applications as a pharmaceutical intermediate, a ligand in catalysis, or a building block for advanced materials.

Given the absence of direct data, this guide provides a predictive and methodological framework for a researcher to approach this compound. We will detail a plausible synthetic route, outline a comprehensive analytical workflow for structural verification and purity assessment, and discuss potential safety considerations based on analogous structures.

Proposed Synthetic Pathway

The most logical and efficient approach to synthesizing 4'-Methyl-biphenyl-2-methanamine involves a two-step process: the formation of the biphenyl core via a cross-coupling reaction, followed by the reduction of a nitrile precursor to the desired primary amine.

Step 1: Synthesis of the Precursor: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile

The key intermediate is the corresponding biphenyl-2-carbonitrile. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance and generally excellent yields.[1]

-

Reactants: 2-Bromobenzonitrile and 4-Methylphenylboronic acid.

-

Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a reliable choice.

-

Base: An aqueous solution of a carbonate, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid.

-

Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like toluene or xylene and water, is used.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the palladium catalyst (0.02-0.05 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Add the organic solvent (e.g., toluene) and the aqueous base solution (e.g., 2M K₂CO₃).

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product, 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile, can be purified by column chromatography on silica gel.[2]

Step 2: Reduction of the Nitrile to 4'-Methyl-biphenyl-2-methanamine

The reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this purpose.[3]

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄).

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Nitrile Reduction

-

Vessel Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Quenching (Caution: Exothermic): Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water.

-

Work-up: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Collect the filtrate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4'-Methyl-biphenyl-2-methanamine.

-

Purification: The product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Caption: Proposed two-step synthesis of 4'-Methyl-biphenyl-2-methanamine.

Analytical Characterization Workflow

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₅N | |

| Molecular Weight | 197.28 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar biphenyl derivatives. |

| Boiling Point | > 300 °C (estimated) | High due to the biphenyl core. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc). Insoluble in water. | Typical for aromatic amines. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing purity and for reaction monitoring.[4][5]

-

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced resolution of aromatic isomers, a phenyl-hexyl or biphenyl stationary phase can be advantageous.[6]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is recommended.[7]

-

Detection: UV detection at a wavelength around 254 nm, where the biphenyl system absorbs strongly, is appropriate.[8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[9][10]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Assignment |

| ¹H NMR | ~ 7.2 - 7.6 | Multiplets | Aromatic protons (8H) |

| ~ 3.8 - 4.0 | Singlet or AB quartet | Methylene protons (-CH₂-NH₂) (2H) | |

| ~ 2.4 | Singlet | Methyl protons (-CH₃) (3H) | |

| ~ 1.5 - 2.5 | Broad singlet | Amine protons (-NH₂) (2H), exchangeable with D₂O | |

| ¹³C NMR | ~ 125 - 145 | Multiple signals | Aromatic carbons (12C) |

| ~ 45 | Single signal | Methylene carbon (-CH₂-) | |

| ~ 21 | Single signal | Methyl carbon (-CH₃) |

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 197.12 (for [M+H]⁺ in ESI-MS).

-

Key Fragmentation: A prominent fragment would be the loss of the amino group, leading to the formation of a stable benzyl-type cation (m/z = 181).

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

-

~ 3300-3400 cm⁻¹: N-H stretching (two bands for a primary amine).

-

~ 3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~ 2850-2960 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -CH₃).

-

~ 1600 cm⁻¹: N-H bending (scissoring).

-

~ 1450-1500 cm⁻¹: Aromatic C=C stretching.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 4-Methyl-[1,1'-biphenyl]-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Separation of Biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. rxiv.org [rxiv.org]

- 9. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

The Biphenyl Keystone: A Technical History of 4'-Methyl-biphenyl Derivatives in Sartan Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of angiotensin II receptor blockers (ARBs), colloquially known as the sartans, represents a cornerstone in modern cardiovascular therapy. The efficacy of these drugs is intrinsically linked to their unique molecular architecture, which is largely defined by a substituted biphenyl scaffold. This in-depth technical guide traces the history and chemical evolution of key biphenyl intermediates in the discovery and development of sartan drugs. While the topic of this guide is the history of 4'-Methyl-biphenyl-2-methanamine, our investigation reveals that the industrial and historical mainstream of sartan synthesis has predominantly revolved around its close chemical relatives: 2-cyano-4'-methylbiphenyl (OTBN) and 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN). This guide will therefore focus on the pivotal role of these intermediates, while also exploring the potential and historical context of 4'-Methyl-biphenyl-2-methanamine and the chemical rationale for the prevalence of the cyano- and bromomethyl-based synthetic routes.

The Dawn of a New Class of Antihypertensives: The Rise of the Sartans

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a key contributor to hypertension. The discovery of angiotensin-converting enzyme (ACE) inhibitors was a major breakthrough in cardiovascular medicine. However, the quest for a more direct and specific mechanism of action led researchers to target the angiotensin II receptor (AT1 subtype).[1] This endeavor culminated in the development of the first non-peptide, orally active AT1 receptor antagonist, Losartan, which laid the groundwork for a new class of antihypertensive drugs – the sartans.[2]

A common structural feature of most sartan drugs is a biphenyl scaffold, which correctly positions the acidic group (typically a tetrazole or a carboxylic acid) and a lipophilic side chain to effectively block the AT1 receptor. The synthesis of this crucial biphenyl core became a central challenge in the industrial production of these life-saving medications.

The Central Role of 2-Cyano-4'-methylbiphenyl (OTBN) and its Derivatives

The journey to an efficient and scalable synthesis of the sartan biphenyl backbone led to the identification of 2-cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN), as a key intermediate.[3][4] This molecule provides the foundational skeleton upon which the complex structures of drugs like Losartan, Valsartan, and Irbesartan are built.[5]

The Genesis of a Precursor: Synthesis of 2-Cyano-4'-methylbiphenyl (OTBN)

The industrial production of OTBN has been a subject of extensive research, with several synthetic strategies being developed and optimized over the years. The most prominent of these are transition-metal catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. In the context of OTBN synthesis, this translates to the reaction of 4-methylphenylboronic acid with 2-bromobenzonitrile or 2-chlorobenzonitrile.[4][6]

Experimental Protocol: Suzuki-Miyaura Synthesis of OTBN [4]

-

Reactants: 2-bromobenzonitrile, 4-methylphenylboronic acid, palladium catalyst (e.g., Palladium(II) acetate with a phosphine ligand), and a base (e.g., potassium carbonate).

-

Solvent: A mixture of an organic solvent (e.g., toluene) and water.

-

Procedure:

-

In a reaction flask, combine 2-bromobenzonitrile, 4-methylphenylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-cyano-4'-methylbiphenyl.

-

An alternative and also widely employed method for OTBN synthesis involves the use of Grignard reagents. This approach, often referred to as Kumada coupling, utilizes a Grignard reagent and an organic halide in the presence of a transition metal catalyst, typically nickel or palladium.[7] In this case, a p-tolyl Grignard reagent (p-tolylmagnesium halide) is prepared from the corresponding p-halotoluene and magnesium metal, which then undergoes a cross-coupling reaction with a 2-halobenzonitrile.[7][8][9]

Experimental Protocol: Grignard-Based Synthesis of OTBN [7]

-

Part 1: Preparation of p-Tolylmagnesium Bromide

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a dry flask.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 4-bromotoluene in an anhydrous ether solvent (e.g., THF).

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.

-

Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

-

Cool the resulting Grignard reagent solution to room temperature.

-

-

Part 2: Nickel-Catalyzed Cross-Coupling

-

Under an inert atmosphere, dissolve a nickel catalyst (e.g., NiCl2(dppp)) in anhydrous THF in a separate flask.

-

Add 2-chlorobenzonitrile to the catalyst solution.

-

Cool the mixture in an ice bath.

-

Slowly add the prepared p-tolylmagnesium bromide solution to the 2-chlorobenzonitrile/catalyst mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask.

-

Work-up and purify the product as described in the Suzuki-Miyaura protocol.

-

Functionalization of OTBN: The Path to Sartan Scaffolds

Once OTBN is synthesized, it undergoes a series of key transformations to introduce the necessary functionalities for its elaboration into the final sartan drug molecules.

The next crucial step in the synthesis of many sartans is the selective bromination of the methyl group of OTBN to yield 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN).[10] This is typically achieved through a free-radical bromination reaction, which targets the benzylic methyl group.

Experimental Protocol: Free-Radical Bromination of OTBN

-

Reactants: 2-cyano-4'-methylbiphenyl (OTBN), a brominating agent (e.g., N-bromosuccinimide - NBS), and a radical initiator (e.g., benzoyl peroxide or AIBN).

-

Solvent: A non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Procedure:

-

Dissolve OTBN in the solvent in a reaction flask.

-

Add NBS and the radical initiator.

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude Br-OTBN, which can be purified by recrystallization.

-

The reactive bromomethyl group of Br-OTBN makes it an excellent electrophile for N-alkylation reactions. This is the key step where the biphenyl moiety is attached to the specific heterocyclic core of the sartan molecule (e.g., an imidazole derivative for Losartan or a substituted valine for Valsartan).[10]

The final key transformation in the synthesis of most sartan drugs is the conversion of the cyano group on the biphenyl ring into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide source, often in the presence of a catalyst.[11][12]

Experimental Protocol: Tetrazole Formation from a Cyanobiphenyl Intermediate [10]

-

Reactants: The cyanobiphenyl-alkylated intermediate, sodium azide (NaN₃), and a catalyst such as triethylamine hydrochloride or zinc chloride.

-

Solvent: A high-boiling polar solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of the cyanobiphenyl intermediate in the solvent, add sodium azide and the catalyst.

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours.

-

Monitor the reaction by HPLC.

-

After the reaction is complete, cool the mixture and add an acidic aqueous solution to protonate the tetrazole.

-

Filter the solid product, wash thoroughly with water, and dry.

-

The crude sartan can be further purified by recrystallization.

-

The Case of 4'-Methyl-biphenyl-2-methanamine: A Historical and Mechanistic Perspective

While the synthetic pathways starting from OTBN are well-established and industrially practiced, the user's query specifically points to the history of 4'-Methyl-biphenyl-2-methanamine. Our extensive search of the scientific and patent literature did not reveal a prominent role for this compound as a key intermediate in the mainstream discovery and development of major sartan drugs.

The primary reason for this lies in the synthetic strategy for forming the tetrazole ring, which is a crucial pharmacophore for the biological activity of many sartans. The [2+3] cycloaddition of an azide to a nitrile (the cyano group in OTBN) is a direct and efficient method for constructing the tetrazole ring.

Theoretically, one could envision a synthetic route involving the reduction of the nitrile group of OTBN to the corresponding primary amine, 4'-Methyl-biphenyl-2-methanamine. This amine could then potentially be used in subsequent reactions to build the heterocyclic core of a sartan. However, this approach would necessitate a different strategy for introducing the tetrazole ring, as the direct conversion of a methanamine group to a tetrazole is not a standard or efficient transformation.

It is plausible that 4'-Methyl-biphenyl-2-methanamine was explored in early-stage, exploratory research in the quest for novel angiotensin II receptor antagonists. The amine functionality could serve as a handle for various chemical modifications. However, the efficiency and directness of the nitrile-to-tetrazole conversion likely led to the dominance of the OTBN-based synthetic routes in both academic research and industrial production.

The catalytic reduction of 2-cyano-4'-methylbiphenyl to 4'-Methyl-biphenyl-2-methanamine is a feasible chemical transformation, typically achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation. However, the application of this specific amine in the synthesis of commercially successful sartans is not well-documented.

Comparative Data and Workflow Visualization

To provide a clearer understanding of the synthetic efficiencies, the following table summarizes typical yields for the key steps in sartan synthesis starting from OTBN.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Suzuki-Miyaura Coupling | 2-bromobenzonitrile | 2-cyano-4'-methylbiphenyl (OTBN) | 85-95% |

| Grignard Coupling | 2-chlorobenzonitrile | 2-cyano-4'-methylbiphenyl (OTBN) | 80-90% |

| Free-Radical Bromination | OTBN | 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN) | 75-85% |

| N-Alkylation | Br-OTBN + Heterocycle | Alkylated Intermediate | 70-90% |

| Tetrazole Formation | Alkylated Intermediate | Final Sartan | 80-95% |

Visualizing the Synthetic Pathway

To further elucidate the relationships between the key intermediates and the overall synthetic workflow, the following diagrams are provided in Graphviz DOT language.

Caption: Overview of the mainstream synthetic pathway to sartan drugs.

Sources

- 1. moodle2.units.it [moodle2.units.it]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Cyano-4'-methylbiphenyl|Key Sartan Intermediate| Purity [benchchem.com]

- 5. Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl [quickcompany.in]

- 6. Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Preparation method for 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103467341B - Preparation method for 2-cyano-4'-methylbiphenyl - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN107935957A - A kind of method for synthesizing high-purity losartan side chain TTBB - Google Patents [patents.google.com]

- 12. CN107935957B - Method for synthesizing high-purity sartan side chain TTBB - Google Patents [patents.google.com]

Methodological & Application

Introduction: The Strategic Importance of Biphenyl-2-methanamines

An In-depth Guide to the Synthesis of 4'-Methyl-biphenyl-2-methanamine from o-Tolylbenzonitrile (OTBN)

Biphenyl methanamine scaffolds are privileged structures in medicinal chemistry, serving as crucial building blocks for a variety of pharmacologically active agents. 4'-Methyl-biphenyl-2-methanamine, the target of this guide, is a primary amine derived from o-tolylbenzonitrile (OTBN). OTBN itself is a well-established key intermediate in the synthesis of angiotensin II receptor blockers (sartans), a class of antihypertensive drugs.[1][2][3] The conversion of the nitrile moiety in OTBN to a primary amine opens a gateway to a new family of derivatives for further molecular exploration and drug development.

This technical guide provides a comprehensive overview of the synthetic transformation of OTBN to 4'-Methyl-biphenyl-2-methanamine. We will explore the two most prevalent and mechanistically distinct methodologies for this nitrile reduction: catalytic hydrogenation and stoichiometric reduction with metal hydrides. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, enabling researchers to make informed decisions for process optimization and scale-up.

Synthetic Strategy: Pathways to a Primary Amine

The core transformation is the reduction of the aromatic nitrile group (C≡N) to a benzylamine (-CH₂NH₂). This reduction can be achieved through several routes, but the most practical and widely applied in laboratory and industrial settings fall into two categories.[4]

-

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. It is an atom-economical and environmentally benign approach, making it the preferred method for large-scale industrial production.[5][6] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[4][7] The primary challenge is managing potential side reactions that lead to secondary and tertiary amines.[4]

-

Stoichiometric Hydride Reduction: This approach utilizes powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄).[7][8] This method is highly effective, often proceeds under mild conditions (room temperature), and typically gives high yields of the primary amine.[7][9][10] However, the use of stoichiometric, highly reactive, and water-sensitive reagents like LiAlH₄ presents challenges in terms of cost, safety, and waste disposal, particularly on a larger scale.[11][12]

This guide will detail robust protocols for both catalytic hydrogenation using Raney Nickel and chemical reduction using LiAlH₄, allowing for a comparative assessment based on laboratory capabilities and project scale.

Part 1: Synthesis via Catalytic Hydrogenation

Principle and Mechanistic Insight

Catalytic hydrogenation of nitriles proceeds via a two-step reduction on the surface of the metal catalyst. First, one molecule of H₂ adds across the nitrile's triple bond to form a reactive imine intermediate. This imine can then either be further hydrogenated to the desired primary amine or react with an already-formed amine product, which can lead to the formation of secondary and tertiary amine byproducts.[4]

To maximize selectivity for the primary amine, reaction conditions must be carefully controlled. Key factors include the choice of catalyst, solvent, temperature, hydrogen pressure, and the use of additives like ammonia, which can help suppress the formation of secondary amines.[6][7]

Experimental Protocol 1: Catalytic Hydrogenation with Raney Nickel

This protocol describes the reduction of OTBN using Raney Nickel as the catalyst in an ethanolic ammonia solution.

Materials and Equipment:

-

o-Tolylbenzonitrile (OTBN)

-

Raney Nickel (50% slurry in water, activated)

-

Anhydrous Ethanol

-

Ammonia gas or concentrated Ammonium Hydroxide solution

-

High-pressure hydrogenation reactor (e.g., Parr-type autoclave) equipped with a stirrer, heating mantle, and pressure gauge

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reactor Preparation: To a clean, dry high-pressure reactor vessel, add o-tolylbenzonitrile (1.0 eq).

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add the Raney Nickel catalyst (approx. 5-10% by weight of OTBN). The catalyst should be washed with anhydrous ethanol immediately before use to remove water.

-

Solvent Addition: Add anhydrous ethanol to the vessel to create a slurry. The solvent volume should be sufficient to ensure effective stirring (approx. 10-20 volumes relative to the substrate).

-

Ammonia Addition: Saturate the ethanolic solution with ammonia gas or add a concentrated ammonium hydroxide solution. This is crucial for minimizing the formation of secondary amine byproducts.[6]

-

Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1500 psi). Begin stirring and heat the reaction to the target temperature (e.g., 80-120°C).[6]

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst filter cake to dry in the air. Keep it wet with solvent (ethanol or water) and dispose of it properly.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid is the target 4'-Methyl-biphenyl-2-methanamine.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data Summary: Catalytic Hydrogenation Parameters

| Parameter | Typical Range | Rationale & Key Considerations |

| Catalyst | Raney Ni, Pd/C, PtO₂, Ru | Catalyst choice is the most critical factor for selectivity. Raney Ni is cost-effective, while Ru can offer high yields.[4][6] |

| Solvent | Ethanol, Methanol, THF | Protic solvents are common. The addition of ammonia is highly recommended to suppress side reactions.[6][7] |

| H₂ Pressure | 500 - 2000 psig | Higher pressure generally increases the reaction rate.[6] |

| Temperature | 80 - 150 °C | Elevated temperatures are often required but can also promote side reactions if not optimized.[6] |

| Typical Yield | 85 - 95% | Highly dependent on optimization of all parameters to favor primary amine formation.[7] |

Part 2: Synthesis via Stoichiometric Hydride Reduction

Principle and Mechanistic Insight

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[7][9] The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine salt.[13] The resulting di-anionic nitrogen species is then protonated during an aqueous work-up to yield the primary amine.[13] Due to its high reactivity, the reaction must be carried out in anhydrous solvents under an inert atmosphere.

Visual Workflow: LiAlH₄ Reduction

Caption: Workflow for the LiAlH₄ reduction of OTBN.

Experimental Protocol 2: LiAlH₄ Reduction

This protocol details the reduction of OTBN using LiAlH₄ in tetrahydrofuran (THF).

Materials and Equipment:

-

o-Tolylbenzonitrile (OTBN)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% (w/v) Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Inert gas (Nitrogen or Argon) with a manifold

-

Dry glassware (oven or flame-dried)

-

Magnetic stirrer, ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF (10 volumes). Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve OTBN (1.0 eq.) in anhydrous THF (5 volumes) and add it to the dropping funnel. Add the OTBN solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is deemed complete by TLC or GC analysis.[12]

-

Quenching (Fieser Method): CAUTION: This step is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood. Cool the reaction mixture back to 0°C. Quench the reaction by the slow, sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.[12] This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid.

-

-

Work-up: Stir the resulting white suspension vigorously for 30 minutes.

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4'-Methyl-biphenyl-2-methanamine. The product can be further purified by vacuum distillation or other standard techniques.

Overall Synthetic Scheme

Caption: Primary synthetic routes from OTBN to its corresponding amine.

Conclusion and Recommendations

Both catalytic hydrogenation and LiAlH₄ reduction are highly effective methods for synthesizing 4'-Methyl-biphenyl-2-methanamine from OTBN. The choice between them is dictated by scale, safety considerations, and available equipment.

-

For laboratory-scale synthesis and rapid proof-of-concept , the LiAlH₄ method offers a reliable and high-yielding route that can be performed with standard glassware under mild conditions.[7][10] Careful attention to the quenching procedure is paramount for safety and ease of work-up.

-

For process development and scale-up , catalytic hydrogenation is the superior choice due to its economic and environmental advantages.[5][11] Optimization of catalyst, solvent, and reaction conditions is necessary to maximize selectivity for the primary amine and ensure a robust, reproducible process.[4]

Independent of the chosen method, proper analytical characterization (NMR, MS, IR) of the final product is essential to confirm its identity and purity.

References

-

Nitrile reduction - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]

-

Amines - Nitriles (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved March 8, 2024, from [Link]

-

reduction of nitriles - Chemguide. (n.d.). Retrieved March 8, 2024, from [Link]

-

Write the equation for the reduction of benzonitrileC6H5CN usingLiAlH4.state the product formed - Filo. (2025, November 24). Retrieved March 8, 2024, from [Link]

- Little, J. C. (1968). Reduction of nitriles to primary amines. U.S. Patent No. 3,372,195.

-

Lee, D. H., Hahn, J. T., & Jung, D. I. (2013). Synthesis of Biphenyl-4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(16), 9225-9228. Retrieved March 8, 2024, from [Link]

-

Benzonitrile (C_6H_5CN) is reduced to two different products depending on the reducing agent used... - Numerade. (n.d.). Retrieved March 8, 2024, from [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. Retrieved March 8, 2024, from [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved March 8, 2024, from [Link]

- Lesti, G., & Alcid, M. (2001). Method for preparing 4-methyl-biphenyl derivatives. U.S. Patent No. 6,407,253B1.

-

An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Retrieved March 8, 2024, from [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. (2023, June 16). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

- Mignani, G., & Togni, A. (2001). Method for preparing bromomenthyl-biphenyl derivatives. U.S. Patent No. 6,214,999B1.

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Arabian Journal of Chemistry. Retrieved March 8, 2024, from [Link]

-

Synthesis of biphenyl derivatives via Negishi cross coupling reaction - ResearchGate. (n.d.). Retrieved March 8, 2024, from [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (n.d.). Retrieved March 8, 2024, from [Link]

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2024, from [Link]

-

Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 8, 2024, from [Link]

-

Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2025, August 6). Retrieved March 8, 2024, from [Link]

- Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn). (n.d.).

-

Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]

-

Only one nitrile reduced to amine with LiAlH4 : r/Chempros - Reddit. (2022, August 30). Retrieved March 8, 2024, from [Link]

-

Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]

-

CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 15). YouTube. Retrieved March 8, 2024, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aarti Industries | o-Tolyl Benzonitrile for Pharma CDMO & Specialty Synthesis [aarti-industries.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. studymind.co.uk [studymind.co.uk]

- 6. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Write the equation for the reduction of benzonitrileC6H5CN usingLiAlH4.st.. [askfilo.com]

- 10. homework.study.com [homework.study.com]